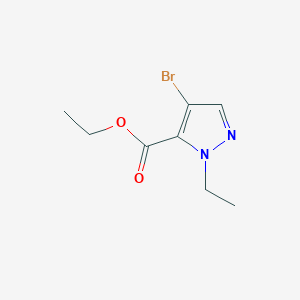

ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGYOXKGKMEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate. As a substituted pyrazole, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application in drug development and chemical research. This document serves as an authoritative resource for researchers and scientists, detailing predicted spectral features, the rationale behind peak assignments based on established principles of NMR spectroscopy, and a validated protocol for data acquisition. By integrating theoretical predictions with practical, field-proven methodologies, this guide aims to facilitate the confident identification and quality control of this important chemical entity.

Introduction: Molecular Structure and Spectroscopic Challenge

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a polysubstituted pyrazole featuring an N-ethyl group, a C-bromo substituent, and an ethyl carboxylate moiety. The strategic placement of these functional groups creates a unique electronic environment around each nucleus, which is reflected in its NMR spectrum. While routine, the analysis is not trivial; correct assignment requires a systematic approach that considers the inductive effects of electronegative atoms (N, O, Br), the anisotropy of the pyrazole ring, and through-bond spin-spin coupling.

The structural integrity of such building blocks is critical in multi-step syntheses. NMR spectroscopy stands as the definitive, non-destructive technique for confirming the regiochemistry and purity of the target molecule.[1] This guide will deconstruct the expected ¹H and ¹³C NMR spectra, providing a logical framework for interpretation.

Figure 1: Structure of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four non-equivalent proton environments in the molecule. The interpretation relies on analyzing chemical shift (δ), signal integration (relative number of protons), and spin-spin splitting (multiplicity).[2][3]

Rationale for Assignments

-

Pyrazole Proton (H-3): As the sole proton on the heterocyclic ring, H-3 is expected to appear as a singlet in the aromatic/heterocyclic region. Its chemical shift is influenced by the ring's electron density and the adjacent nitrogen atoms. Based on data for similar pyrazole systems, this signal is predicted to be significantly downfield.[4]

-

N-Ethyl Protons (N-CH₂-CH₃):

-

The methylene protons (-CH₂-) are directly attached to the electronegative pyrazole nitrogen (N-1), causing a strong deshielding effect.[5] They are adjacent to three methyl protons, resulting in a quartet based on the n+1 rule.[6]

-

The methyl protons (-CH₃) are adjacent to the two methylene protons, leading to a triplet . Being further from the ring, they will appear at a characteristic upfield, aliphatic chemical shift.[7]

-

-

Ester Ethyl Protons (O-CH₂-CH₃):

-

The methylene protons (-OCH₂-) are bonded to the highly electronegative ester oxygen atom, resulting in a significant downfield shift, typically greater than that of an N-alkyl group.[6] Their proximity to the methyl group will split the signal into a quartet .

-

The terminal methyl protons (-CH₃) of the ester group will resonate as a triplet due to coupling with the adjacent methylene group. This signal is expected in the upfield region, similar to the N-ethyl methyl group.

-

Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |

| N-CH₂ CH₃ | 4.2 - 4.4 | Quartet (q) | ~7.2 | 2H |

| O-CH₂ CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |

| N-CH₂CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.2 | 3H |

| O-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the carbon's hybridization and the electronegativity of its bonded atoms.[3]

Rationale for Assignments

-

Carbonyl Carbon (C=O): The sp²-hybridized carbon of the ester carbonyl group is the most deshielded carbon and will appear furthest downfield.[8]

-

Pyrazole Ring Carbons (C-3, C-4, C-5):

-

C-5: This quaternary carbon is bonded to two nitrogen atoms (within the ring system) and the electron-withdrawing carboxylate group, placing it significantly downfield.[8]

-

C-3: This sp² methine carbon is also part of the heterocyclic ring and is expected in the aromatic region.[9]

-

C-4: The carbon bearing the bromine atom (C-Br) will experience a "heavy atom effect," which can be complex. While halogens are electronegative, the direct attachment of bromine often results in a more shielded (upfield) resonance compared to an unsubstituted carbon in similar aromatic systems. Its signal is predicted to be the most upfield of the pyrazole ring carbons.

-

-

Ethyl Carbons (N-CH₂CH₃ and O-CH₂CH₃):

-

O-CH₂: The methylene carbon of the ester is bonded to a highly electronegative oxygen, causing it to resonate significantly downfield in the aliphatic region.

-

N-CH₂: The methylene carbon of the N-ethyl group is attached to nitrogen, which is less electronegative than oxygen, so its signal will appear upfield relative to the O-CH₂ carbon.

-

Methyl Carbons: Both the N-CH₂C H₃ and O-CH₂C H₃ carbons are sp³-hybridized and will appear in the far upfield region of the spectrum, with subtle differences due to their respective electronic environments.

-

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) |

| C =O | 160.0 - 163.0 |

| C-5 | 142.0 - 145.0 |

| C-3 | 138.0 - 141.0 |

| C-4 | 98.0 - 102.0 |

| O-C H₂CH₃ | 61.0 - 63.0 |

| N-C H₂CH₃ | 48.0 - 52.0 |

| N-CH₂C H₃ | 14.5 - 16.0 |

| O-CH₂C H₃ | 13.5 - 15.0 |

Table 2: Predicted ¹³C NMR chemical shifts for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (in CDCl₃).

Advanced 2D NMR for Unambiguous Assignment

For absolute structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[10][11]

-

¹H-¹H COSY: This experiment confirms proton-proton couplings. It would show clear cross-peaks between the methylene and methyl protons of the N-ethyl group, and separately, between the methylene and methyl protons of the ester ethyl group, validating their assignments.

-

¹H-¹³C HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to assigning the quaternary carbons and linking the different fragments of the molecule.

Figure 2: Key expected HMBC correlations. The proton on C-3 (H-3) would show a correlation to C-5 and C-4. The N-CH₂ protons would show correlations to C-5 and C-3, definitively linking the N-ethyl group to the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data for structural elucidation.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single residual solvent peak.[6]

-

Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Experiments:

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

-

DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in confirming methylene carbon assignments.

-

2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., 50-60 ms) to observe 2- and 3-bond correlations, which is critical for assigning quaternary carbons and confirming connectivity.[12]

-

Conclusion

The structural analysis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate can be confidently achieved through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a robust template for assignment. For unambiguous verification, particularly in the context of regulatory submissions or publication, the use of 2D NMR techniques like COSY and HMBC is essential. The methodologies and data presented in this guide offer a comprehensive framework for researchers, ensuring the accurate and reliable characterization of this valuable heterocyclic compound.

References

-

Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from ResearchGate. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Ethyl vinyl ether NMR data. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR. [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Kasımoğulları, R., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF available on ResearchGate. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. azooptics.com [azooptics.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. emerypharma.com [emerypharma.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

CAS number and chemical identifiers for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

[1][2][3][4][5][6]

Executive Summary

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS: 1701771-11-0 ) is a functionalized pyrazole scaffold widely employed in medicinal chemistry.[1][2][3][4][5] Characterized by a bromine atom at the C4 position and an ester functionality at C5, this compound serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a precursor for heterocycle-fused drug candidates.[1][2][3][4] Its regiochemistry (1,5-substitution pattern) distinguishes it from the more thermodynamically stable 1,3-isomers, offering unique vector properties for structure-activity relationship (SAR) exploration.[1]

Chemical Identity & Physicochemical Properties[1][4][7][8][9][10]

The precise identification of the 1,5-isomer is critical, as N-alkylation of pyrazoles often yields mixtures of 1,3- and 1,5-regioisomers.[1][2][3][4] The data below specifically refers to the 1-ethyl-5-carboxylate congener.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate |

| CAS Number | 1701771-11-0 |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| SMILES | CCOC(=O)c1c(Br)cnn1CC |

| IUPAC Name | Ethyl 4-bromo-1-ethylpyrazole-5-carboxylate |

Table 2: Physical Properties (Predicted/Experimental)

| Property | Data | Note |

| Appearance | White to off-white solid | Standard purity >95% |

| Melting Point | 45–50 °C | Low-melting solid |

| Boiling Point | ~310 °C | Predicted at 760 mmHg |

| LogP | 2.34 | Predicted (Lipophilic) |

| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water |

Synthetic Pathways & Manufacturing[1][4]

The synthesis of the 1,5-disubstituted pyrazole core requires regioselective control, as direct alkylation of ethyl 4-bromo-1H-pyrazole-5-carboxylate typically favors the sterically less hindered 1,3-isomer.[1][2][3][4] Therefore, the preferred industrial route involves cyclization followed by bromination , or controlled alkylation under specific conditions.[1]

Primary Route: Bromination of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This method ensures the correct regiochemistry by establishing the N1-ethyl and C5-ester relationship prior to halogenation.[1][2][3][4]

Step 1: Precursor Synthesis (Cyclization) [1]

-

Reagents: Ethylhydrazine + Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (or equivalent 1,3-dielectrophile).[1][2][3][4]

-

Mechanism: The terminal nitrogen of ethylhydrazine (more nucleophilic) attacks the enamine carbon, followed by cyclization onto the ester carbonyl (or ketone), forming the 1-ethyl-5-carboxylate core.[1][3]

Step 2: Electrophilic Bromination

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (

).[1] -

Solvent: Acetonitrile (

) or Acetic Acid ( -

Conditions: 0°C to Room Temperature.

Experimental Protocol (Step 2: Bromination)

-

Preparation: Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (10 volumes).

-

Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, maintaining temperature <25°C to prevent over-bromination or side reactions.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (

) and appearance of product ( -

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated

(to remove trace bromine) followed by water and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target as a white solid.[1]

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis emphasizing the regioselective formation of the pyrazole core prior to bromination.

Analytical Characterization

Validating the structure requires distinguishing the 1,5-isomer from the 1,3-isomer.[1][2][3][4]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.50 (s, 1H): C3-H. (A singlet indicates no coupling to adjacent protons, confirming C4 substitution).[1]

-

δ 4.50 (q, 2H): N-CH₂-CH₃.[1][2][3][4] (The chemical shift of the N-methylene is diagnostic; N1-ethyl in 5-carboxylates is typically downfield due to the adjacent anisotropic ester group).[1][2][3][4]

-

δ 4.35 (q, 2H): O-CH₂-CH₃ (Ester methylene).[1]

-

-

¹³C NMR:

-

Expected signals: Carbonyl (~160 ppm), C3 (~138 ppm), C5 (~130 ppm), C4-Br (~95 ppm).[1]

-

-

Mass Spectrometry (ESI):

-

Shows characteristic bromine isotope pattern (1:1 ratio of peaks at m/z 247 and 249 [M+H]⁺).[1]

-

Utility in Drug Discovery[1]

This compound acts as a "linchpin" intermediate. The C4-bromide and C5-ester allow for orthogonal functionalization, enabling the rapid construction of diverse libraries.[1][2][3][4]

Key Applications

-

Suzuki-Miyaura Coupling: The C4-Br is highly reactive toward aryl boronic acids, allowing the introduction of aromatic systems (e.g., in PI3K or CDK inhibitors).[1]

-

Scaffold Hopping: The pyrazole ring serves as a bioisostere for imidazole or triazole rings in kinase inhibitors.

-

Cyclization to Fused Systems: The C5-ester can be converted to a hydrazide or amide, which can then cyclize onto the C4 position (after coupling) to form pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyrimidines.[1]

Visualization: Pharmacophore Logic

Figure 2: Strategic derivatization points of the scaffold for medicinal chemistry campaigns.

Safety & Handling (GHS)[1]

While specific toxicological data for this intermediate may be limited, it should be handled as a halogenated organic ester.[1]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

References

-

Sigma-Aldrich / Merck .[1][3][4] Product Specification: Ethyl 4-bromo-1H-pyrazole-5-carboxylate (Related Analog). Retrieved from [1]

-

BLD Pharm . Product Analysis: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1701771-11-0).[1][2][3][4][5] Retrieved from

-

PubChem . Compound Summary: Pyrazole-5-carboxylate derivatives. Retrieved from

-

ChemicalBook . CAS Database: 1701771-11-0.[1][2][3][4][5] Retrieved from

-

ResearchGate . Synthesis and Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. Retrieved from

Sources

- 1. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]

- 2. 84547-84-2|4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 400877-53-4|Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. 128537-41-7|Ethyl 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. 1262415-66-6|Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

Technical Whitepaper: 1-Ethyl-1H-Pyrazole-5-Carboxylate Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth review of 1-ethyl-1H-pyrazole-5-carboxylate derivatives , a versatile scaffold in modern medicinal chemistry.

Executive Summary

The 1-ethyl-1H-pyrazole-5-carboxylate scaffold represents a privileged structure in drug discovery, serving as a critical pharmacophore for agents targeting kinases (CDK2, EGFR), cyclooxygenase-2 (COX-2), and mitochondrial complexes.[1] Unlike its 3-carboxylate regioisomer, the 5-carboxylate motif offers unique steric and electronic vectors that facilitate binding to ATP-binding pockets and DNA minor grooves.[1]

This guide synthesizes the current state of the art regarding the synthesis, structural optimization, and biological validation of these derivatives. It addresses the critical challenge of regioselectivity during synthesis—distinguishing between 1,3- and 1,5-isomers—and provides actionable protocols for generating high-purity lead compounds.[1]

Synthetic Strategies & Regiocontrol

The construction of the 1-ethyl-1H-pyrazole-5-carboxylate core relies on two primary methodologies: Cyclocondensation (de novo ring formation) and Post-Synthetic Functionalization (N-alkylation).[1]

Route A: Cyclocondensation (The Claisen-Hydrazine Route)

This is the most direct method but requires strict temperature control to maximize regioselectivity.[1]

-

Claisen Condensation: Reaction of a ketone (e.g., acetone or acetophenone) with diethyl oxalate in the presence of sodium ethoxide yields an ethyl 2,4-dioxoalkanoate intermediate.[2]

-

Cyclization: Reaction with ethyl hydrazine affords the pyrazole.[1]

-

Regiochemistry Note: The nucleophilic nitrogen of ethyl hydrazine (NH2) preferentially attacks the most reactive carbonyl.[2] In 2,4-dioxoalkanoates, the C2-carbonyl (adjacent to the ester) and C4-carbonyl (ketone) compete.[2] Under controlled acidic conditions, the 1-ethyl-5-carboxylate is often favored, though mixtures with the 3-carboxylate are common and require chromatographic separation.[1]

-

Route B: N-Alkylation (The Industrial Standard)

To avoid regioisomeric mixtures, a stepwise approach is often preferred for scale-up.[1]

-

Unsubstituted Ring Formation: Reaction of the 2,4-dioxoalkanoate with hydrazine hydrate yields the N-unsubstituted ethyl 3-substituted-1H-pyrazole-5-carboxylate .[1]

-

N-Ethylation: Alkylation using ethyl iodide (EtI) or diethyl carbonate (DEC).[2][1]

-

Selectivity: Alkylation of the pyrazole anion typically favors the N1 position adjacent to the less sterically hindered carbon, or is directed by the tautomeric equilibrium.[2] For 3-substituted-5-carboxylates, N-ethylation can yield both 1-ethyl-3-substituted and 1-ethyl-5-substituted isomers.[1] However, the 1-ethyl-3-substituted-5-carboxylate (where the ester is at C5 and the R group is at C3) is the thermodynamic product often desired for kinase inhibition.[1]

-

Visualization: Synthetic Pathways

Caption: Figure 1. Divergent synthetic pathways for accessing the 1-ethyl-1H-pyrazole-5-carboxylate core. Route B (Green) offers higher regiochemical predictability.[2]

Detailed Experimental Protocol

Target Compound: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Rationale: This specific derivative is a foundational building block for kinase inhibitors and agrochemicals (e.g., Tebufenpyrad analogs).[2]

Step 1: Synthesis of Ethyl 2,4-Dioxopentanoate (Ethyl Acetopyruvate)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser under nitrogen atmosphere.

-

Reagents:

-

Procedure:

-

Cool the NaOEt solution to 0°C.[3]

-

Mix diethyl oxalate and acetone.[1] Add this mixture dropwise to the NaOEt solution over 1 hour, maintaining temperature <10°C.

-

Allow the yellow suspension to warm to room temperature (RT) and stir for 3 hours.

-

Workup: Acidify with 10% H2SO4 to pH 4. Extract with diethyl ether (3 x 100 mL). Dry organic layer over MgSO4 and concentrate in vacuo.

-

Yield: ~80-90% of yellow oil (Ethyl acetopyruvate).[1]

-

Step 2: Cyclization to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

-

Reagents:

-

Procedure:

-

Dissolve ethyl acetopyruvate in ethanol and cool to 0°C.

-

Add ethyl hydrazine slowly (exothermic).[2]

-

Stir at RT for 2 hours, then reflux for 1 hour to ensure complete dehydration.

-

Workup: Concentrate solvent.[1][4] Dilute residue with water and extract with ethyl acetate.[1][4] Wash with brine.[1][4]

-

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

-

Identification: The 5-carboxylate isomer typically elutes after the 3-carboxylate isomer due to higher polarity (dipole moment).[1]

-

Validation: 1H NMR (CDCl3) should show N-Et quartet (~4.5 ppm) and C3-Me singlet (~2.3 ppm).[2]

-

Medicinal Chemistry Landscape & SAR

The biological activity of 1-ethyl-1H-pyrazole-5-carboxylates is governed by substitutions at three key vectors.

Structure-Activity Relationship (SAR) Map[2]

| Position | Substitution | Effect on Bioactivity |

| N1 (Core) | Ethyl | Optimal for hydrophobic pocket filling in certain kinases (e.g., EGFR).[1] Larger groups (isopropyl, phenyl) may cause steric clash.[2] |

| C3 (Tail) | Methyl / Alkyl | Standard for agrochemicals (e.g., Tebufenpyrad).[2] |

| Aryl / Heteroaryl | Critical for anticancer activity.[1] 3,4-Dimethoxyphenyl groups enhance anti-inflammatory activity (COX-2).[1] | |

| C4 (Linker) | H | Baseline activity. |

| Cl / Br | Increases lipophilicity and metabolic stability (blocks oxidation).[2] | |

| C5 (Head) | Ester (COOEt) | Prodrug form; hydrolyzes to acid in vivo.[2] |

| Amide (CONH-R) | High Potency Domain. Conversion of ester to amide (e.g., with substituted anilines) is essential for kinase inhibition and DNA binding.[2] |

Key Biological Targets

A. Anticancer (Kinase Inhibition)

Derivatives with a C5-carboxamide moiety (derived from the ester) act as ATP-competitive inhibitors.[1]

-

Target: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .[2]

-

Mechanism: The pyrazole N2 and the amide NH/CO act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase.

-

Lead Compound Example: GeGe-3 (Ethyl 1-(2-hydroxypentyl)-5-ureido-pyrazole-4-carboxylate derivative) shows anti-angiogenic properties.[1][5]

B. Antimicrobial & Anti-inflammatory [1][3][6]

-

Mechanism: Inhibition of COX-2 enzymes and bacterial DNA gyrase.[1]

-

Data: Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (regioisomer relevant to the scaffold) exhibits significant reduction in carrageenan-induced edema (comparable to Diclofenac).[1]

Visualization: Signaling & Mechanism

Caption: Figure 2.[2] Pharmacological mapping of the pyrazole scaffold. The C5-ester serves as a precursor to the bioactive amide "warhead."[1]

References

-

ChemicalBook. (n.d.).[2][1] Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis and properties. Retrieved from [2]

-

Yogi, B., et al. (2018).[2][7] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[1][8] Retrieved from [2]

-

MedChemExpress. (2024).[2][1] 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Biochemical Reagent. Retrieved from [2]

-

Google Patents. (2014).[2][1] CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.[1][9] Retrieved from

-

Szilágyi, B., et al. (2022).[2] Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Thieme Connect. Retrieved from [2]

-

MDPI. (2024).[2][1] Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. Retrieved from [2]

Sources

- 1. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 [mdpi.com]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Technical Deep Dive: The 4-Bromo-Pyrazole Scaffold in Fragment-Based Drug Discovery (FBDD)

Topic: Pharmacophore analysis of 4-bromo-pyrazole derivatives in drug discovery Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary: The "Janus" Moiety

In modern medicinal chemistry, the 4-bromo-pyrazole motif functions as a "Janus" interface—looking simultaneously toward synthetic utility and structural probing. While traditionally viewed merely as a precursor for Suzuki-Miyaura or Sonogashira cross-couplings to build complexity, the 4-bromo derivative possesses intrinsic pharmacophoric value.

This guide analyzes the 4-bromo-pyrazole unit not just as a synthetic intermediate, but as a high-value Fragment-Based Drug Discovery (FBDD) probe. Its ability to form directional halogen bonds (X-bonds) while simultaneously acting as a hydrogen bond donor/acceptor pair makes it a "magic bullet" for mapping cryptic binding pockets in kinases and GPCRs.

Structural Biology: The Sigma-Hole Phenomenon

The efficacy of 4-bromo-pyrazole as a competitive inhibitor or crystallographic probe relies on Halogen Bonding (XB) . Unlike hydrogen bonding, which is electrostatic and ubiquitous, halogen bonding in this scaffold is highly directional and hydrophobic-driven.

Mechanism of Action

The bromine atom at position 4 exhibits an anisotropic charge distribution. While the equatorial belt of the halogen is electron-rich (nucleophilic), the distal tip along the C-Br bond axis is electron-deficient. This region is the

-

Interaction Geometry: The

-hole interacts with Lewis bases (backbone carbonyls, nitrogen in histidine) at an angle of -

Selectivity: This strict geometric requirement allows 4-bromo-pyrazole to discriminate between binding sites that generic hydrophobic interactions cannot.

Visualization: The Pharmacophore Map

The following diagram illustrates the vector-specific interactions of the 4-bromo-pyrazole scaffold.

Figure 1: Pharmacophore map showing the orthogonal interaction vectors: Hydrogen bonding via the pyrazole NH and Halogen Bonding (XB) via the C-Br sigma hole.[1][2]

Computational Protocol: Modeling the "Blind Spot"

Standard molecular mechanics force fields (e.g., standard AMBER or CHARMM) treat halogens as isotropic charged spheres. This is a critical failure point; it often predicts repulsion between the electron-rich bromine and a carbonyl oxygen, where attraction actually exists.

To accurately model 4-bromo-pyrazole derivatives, you must implement an Explicit Sigma-Hole (Extra-Point) strategy.

Protocol: Implementing Virtual Sites (EP)

Objective: Correct the electrostatic potential surface (ESP) of the bromine atom to reflect the positive

-

Ligand Preparation:

-

Generate the 3D conformer of the 4-bromo-pyrazole derivative.

-

Perform a QM geometry optimization (DFT level: B3LYP/6-31G* or higher).

-

-

ESP Calculation:

-

Calculate the Electrostatic Potential on the molecular surface.

-

Identify the local maximum (V_max) at the distal tip of the bromine.

-

-

Force Field Modification (The "Extra Point"):

-

Standard Approach: The Br atom carries a slight negative charge.

-

Correction: Add a massless virtual particle (EP) at distance

(approx 1.0–1.6 Å) from the Br nucleus along the C-Br vector. -

Charge Assignment: Assign a positive partial charge to the EP (e.g., +0.1 to +0.2e) and adjust the Br nucleus charge to maintain neutrality.

-

-

Docking/MD:

-

Use the modified topology in GROMACS (OPLS-AAx) or AutoDock (using specialized XB potential grids).

-

Figure 2: Computational workflow for correcting halogen electrostatic anisotropy using Virtual Sites (Extra Points).

Synthetic Protocol: Regioselective Library Generation

Synthesizing 4-bromo-pyrazoles requires controlling regioselectivity, especially when the pyrazole is asymmetric (N-substituted). The following "Green Chemistry" protocol ensures high regioselectivity for the 4-position without over-bromination.

Method: One-Pot Solvent-Free Synthesis

This protocol utilizes N-Bromosaccharin (NBSac) and silica-supported sulfuric acid (

Reagents:

Step-by-Step:

-

Grinding: In a mortar, grind the 1,3-diketone and arylhydrazine with the silica catalyst for 2 minutes. The heat of friction/reaction initiates condensation.

-

Bromination: Add N-Bromosaccharin to the paste and continue grinding for 5–10 minutes. The mixture will solidify.

-

Workup: Wash the solid mixture with water (to remove saccharin byproduct and catalyst). Filter.

-

Purification: Recrystallize from Ethanol/Water.

Why this works: The silica support acts as a template, and the in situ generation of the pyrazole ring activates position 4 for electrophilic aromatic substitution immediately upon ring closure, preventing side reactions.

Data: Halogen Bond Strength Comparison

When analyzing SAR, replacing Hydrogen with Halogens impacts binding affinity (

| Substituent (C-4) | Atomic Radius (Å) | Est. XB Energy (kcal/mol) | Role in Pocket | |

| -H | 1.20 | N/A | ~0.0 | Steric fit only |

| -F | 1.47 | Negligible | < 0.5 | Bioisostere for H |

| -Cl | 1.75 | Moderate | 1.0 - 2.0 | Weak XB / Hydrophobic |

| -Br | 1.85 | Strong | 2.0 - 5.0 | Optimal XB Probe |

| -I | 1.98 | Very Strong | > 5.0 | Strong XB, often sterically clashing |

Table 1: Comparative analysis of halogen substituents at the pyrazole-4 position. Note that Bromine offers the optimal balance between

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry. Link

-

Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics. Link[5]

-

Alinezhad, H., et al. (2011).[4] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society. Link

-

Ibrahim, M. A. A. (2011).[2] "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. Link

-

Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling reaction conditions for ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Introduction & Substrate Analysis

Scope and Significance

The ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, PDE5 inhibitors, and various agrochemicals. Functionalization at the C4 position via Suzuki-Miyaura cross-coupling is the preferred route for introducing aryl and heteroaryl diversity.

However, this substrate presents specific challenges distinct from simple aryl halides:

-

Electronic Deactivation: The pyrazole ring is electron-rich, but the C5-ester creates a "push-pull" system. While the ester activates the ring for nucleophilic attack, it can electronically deactivate the C4-C bond toward oxidative addition compared to electron-deficient benzenes.

-

Steric Congestion: The C4-bromide is situated adjacent to the bulky C5-ethoxycarbonyl group. This ortho-like steric hindrance requires ligands with large cone angles or specific bite angles to facilitate oxidative addition and transmetallation.

-

Hydrolytic Instability: The C5-ester is susceptible to saponification under the basic aqueous conditions typical of Suzuki couplings, potentially leading to the formation of the carboxylic acid byproduct (which poisons the catalyst via non-productive coordination).

Chemical Structure & Reactivity Map

-

C4-Br (Reactive Site): Target for Oxidative Addition.

-

C5-COOEt (Steric/Labile Site): Causes steric clash with bulky phosphines; risk of hydrolysis to -COOH.

-

N1-Ethyl: Electron-donating, increases electron density of the ring.

Methodology & Experimental Design

We present three distinct protocols. Protocol A is the industry-standard "workhorse" method suitable for 80% of coupling partners. Protocol B is a high-performance method utilizing Buchwald precatalysts for sterically demanding or electron-poor boronic acids. Protocol C is a rapid microwave-assisted method.

Reagent Selection Logic

| Component | Selection | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The large bite angle of the dppf ligand stabilizes the Pd(0) species and promotes reductive elimination, crucial for the crowded C4/C5 interface. |

| Alt. Catalyst | XPhos Pd G2 | For Protocol B. The bulky biaryl phosphine (XPhos) facilitates oxidative addition into the hindered C4-Br bond. |

| Base | Na₂CO₃ / K₃PO₄ | Na₂CO₃ is mild enough to prevent ester hydrolysis. K₃PO₄ is used in anhydrous or toluene-based systems to boost activity without saponification. |

| Solvent | 1,4-Dioxane/H₂O | Dioxane is miscible with water, ensuring phase transfer of the boronate species while maintaining a high boiling point (101°C) for kinetics. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Standard (High Throughput)

Recommended for: Phenylboronic acids, mild heteroaryl boronic acids.

Materials:

-

Substrate: 1.0 equiv (e.g., 261 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

-

Solvate: Inject degassed 1,4-dioxane via syringe. Stir for 1 min to disperse.

-

Activate: Inject degassed 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm) for 4–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The bromide typically runs at Rf ~0.6; product will be lower/higher depending on the coupling partner.

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂).

Protocol B: Sterically Demanding / Deactivated Partners

Recommended for: ortho-substituted aryl boronic acids, electron-poor heteroaryls (e.g., pyridines).

Materials:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base: K₃PO₄ (tribasic, solid, 3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Procedure:

-

Combine substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ in a reaction tube.

-

Evacuate/Backfill with Argon (x3).

-

Add degassed Toluene/Water mixture.

-

Heat to 100°C for 2–6 hours.

-

Note: The biphasic nature of Toluene/Water protects the ester from rapid hydrolysis compared to homogenous miscibility in Dioxane.

-

Protocol C: Microwave Assisted (Rapid Library Synthesis)

Recommended for: Medicinal chemistry arrays.

Conditions:

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%) - Faster initiation than dppf.

-

Solvent: DME / Water (2:1)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Parameters: Microwave irradiation (dynamic power), 120°C , 15 minutes.

Visualization & Mechanism

Decision Logic for Optimization

The following logic tree guides the researcher through troubleshooting common failure modes (Hydrolysis vs. Stalled Reaction).

Caption: Decision tree for troubleshooting reaction outcomes based on LCMS data.

Catalytic Cycle & Steric Interaction

The diagram below illustrates the critical "Steric Gate" at the Oxidative Addition step caused by the C5-Ester.

Caption: Catalytic cycle highlighting the steric interference of the C5-Ester during oxidative addition.

Data Summary & Expected Results

| Entry | Boronic Acid Type | Protocol | Time | Yield (%) | Notes |

| 1 | Phenylboronic acid | A | 4h | 92% | Clean conversion. |

| 2 | 4-Methoxyphenylboronic acid | A | 4h | 95% | Electron-rich partners work well. |

| 3 | 2-Methylphenylboronic acid | B | 6h | 84% | Steric bulk requires XPhos. |

| 4 | 3-Pyridylboronic acid | A | 8h | 78% | Slower; some protodeboronation. |

| 5 | 2-Fluoropyridine-3-boronic acid | B | 12h | 65% | Challenging; requires excess boronic acid. |

References

-

Microwave-Assisted Synthesis: Wu, Q., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Tetrahedron Letters, 2014. Link

-

Catalyst Selection: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Chemical Reviews, 1995.[5] Link

-

Steric Hindrance Protocols: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[5][6] Link

-

Base Effects on Esters: Molander, G.A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

Sources

- 1. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]

- 2. thermofishersci.in [thermofishersci.in]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate as a Versatile Building Block in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone of modern agrochemical discovery, recognized as a "privileged scaffold" due to its prevalence in highly active commercial products. This five-membered heterocycle is a key structural feature in a wide array of fungicides, insecticides, and herbicides.[1][2] Its value stems from its metabolic stability, versatile substitution patterns, and ability to form critical interactions with biological targets.

This guide focuses on a particularly strategic building block: Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate . This molecule is engineered for synthetic efficiency, incorporating three key reactive handles:

-

An N-ethyl group , which influences solubility and binding interactions.

-

A C4-bromo substituent , a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry.

-

A C5-ethyl ester , which serves as a direct precursor to the carboxylic acid required for the synthesis of pyrazole carboxamides, a blockbuster class of fungicides.

These application notes will provide researchers, scientists, and drug development professionals with a technical guide to the reactivity of this building block and detailed protocols for its conversion into high-value agrochemical scaffolds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties and reactive sites is fundamental to its effective use in a synthetic workflow.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| CAS Number | 1019010-83-3[3] |

| Appearance | Solid (typical) |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate) |

The reactivity of this building block is governed by the distinct functionalities at the C4 and C5 positions. This dual reactivity allows for a modular and divergent approach to synthesis, enabling the creation of diverse compound libraries from a single starting material.

Caption: Workflow for pyrazole carboxamide synthesis.

Protocol 1: Two-Step Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines a reliable, two-step procedure to convert the starting ester into a target pyrazole carboxamide, a scaffold found in numerous commercial fungicides. [4][5][6] Part A: Saponification of the Ethyl Ester

Rationale: The conversion of the chemically stable ethyl ester to a carboxylic acid is the essential activation step for amide bond formation. Basic hydrolysis (saponification) is a robust and high-yielding method. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide as it can minimize side reactions and is effective at lower temperatures. [7]

-

Reagents & Materials:

-

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the starting ester in a 3:1 mixture of THF and water (approx. 0.2 M concentration).

-

Add LiOH·H₂O to the solution at room temperature.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Once complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate of the carboxylic acid should form.

-

Extract the carboxylic acid product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid, which can often be used in the next step without further purification.

-

Part B: Amide Coupling with a Substituted Aniline

Rationale: The coupling of the newly formed carboxylic acid with an amine (commonly a substituted aniline for fungicidal activity) requires an activating agent to facilitate the reaction. [8]Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) is an effective method for forming the amide bond, especially with less nucleophilic anilines. [9]

-

Reagents & Materials:

-

4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (from Part A, 1.0 equiv)

-

Substituted Aniline (e.g., 2-chloroaniline) (1.0 - 1.1 equiv)

-

EDC (1.2 equiv)

-

DMAP (1.0 equiv)

-

HOBt (0.1 equiv, catalytic)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

To a flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid, the substituted aniline, DMAP, and HOBt.

-

Dissolve the components in anhydrous DCM (or DMF).

-

Add EDC portion-wise to the solution at room temperature.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the target pyrazole carboxamide.

-

Expanding Chemical Space: C4-Arylation via Suzuki-Miyaura Cross-Coupling

To move beyond fungicides or to explore novel structure-activity relationships (SAR), the C4-bromo position serves as an ideal handle for diversification. [10][11]The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for installing aryl or heteroaryl groups at this position, opening access to potential herbicides or insecticides. [12][13][14][15]

Caption: Diversification workflow via Suzuki coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes a palladium catalyst to couple the C4-bromo position with an organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields. Pd(dppf)Cl₂ is a robust catalyst for this type of transformation, and a carbonate base is typically sufficient to drive the reaction.

-

Reagents & Materials:

-

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv)

-

Arylboronic Acid or Ester (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a reaction vessel, add the starting bromo-pyrazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times to remove oxygen, which can deactivate the catalyst.

-

Add degassed solvents (e.g., a 4:1 mixture of Dioxane and Water). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-aryl-pyrazole derivative. This product can then be subjected to the hydrolysis and amide coupling steps described in Protocol 1 to generate novel agrochemical candidates.

-

Summary of Synthetic Transformations

The following table summarizes the key protocols for transforming Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate into advanced intermediates and final products for agrochemical screening.

Table 2: Summary of Key Protocols

| Transformation | Protocol | Key Reagents | Purpose | Potential Application |

| Ester Hydrolysis | 1A | LiOH, THF/H₂O | Activate C5 position for amide coupling | Intermediate for Fungicides |

| Amide Coupling | 1B | Carboxylic Acid, Aniline, EDC, DMAP | Form the critical carboxamide linkage | SDHI Fungicides [6] |

| C-C Coupling | 2 | Arylboronic Acid, Pd(dppf)Cl₂, Base | Introduce molecular diversity at C4 | Herbicides, Insecticides [13][16] |

Conclusion

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a high-value, strategically designed building block for agrochemical research. Its orthogonal reactive sites at the C4 and C5 positions provide a robust platform for the divergent synthesis of a wide range of potential active ingredients. By following the detailed protocols in these application notes, researchers can efficiently access the highly sought-after pyrazole carboxamide scaffold for fungicidal applications, as well as explore novel chemical space through cross-coupling reactions to discover next-generation herbicides and insecticides. The inherent versatility of this intermediate makes it an indispensable tool for any agrochemical discovery program.

References

-

Cao, X., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Retrieved from [Link]

-

Chen, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(2), 981-994. Retrieved from [Link]

-

Huppatz, J. L., et al. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. Retrieved from [Link]

-

Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Journal of Pesticide Science, 30(2), 126-128. Retrieved from [Link]

-

Oh, K., et al. (2020). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science. Retrieved from [Link]

-

Patel, D., et al. (2023). Mode of action of pyrazoles and pyridazinones. ResearchGate. Retrieved from [Link]

-

Song, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Sun, N., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1276-1284. Retrieved from [Link]

-

Wang, B., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Retrieved from [Link]

-

Wang, D., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9638-9646. Retrieved from [Link]

-

Xu, X., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Zhang, T., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. Retrieved from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]

-

Chen, L., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25, 981–994. Retrieved from [Link]

-

Academia.edu. (n.d.). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Retrieved from [Link]

-

Zhang, T., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Retrieved from [Link]

-

Yang, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3747-3758. Retrieved from [Link]

-

Sun, N., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Chemical Register. (n.d.). 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Retrieved from [Link]

-

Dvorak, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12354. Retrieved from [Link]

-

Lee, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29019-29023. Retrieved from [Link]

- Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.

-

Nanjunda, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4849-4853. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

-

ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

-

Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

-

Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

-

El-Sawy, A. A., et al. (1991). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Die Pharmazie, 46(3), 195-197. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1019010-83-3|Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides [jstage.jst.go.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Brominated Pyrazole Esters

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development.[1] This five-membered heterocyclic scaffold is a key pharmacophore in a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The ability to controllably and efficiently introduce diverse molecular fragments onto the pyrazole core is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of halogenated heterocycles, such as brominated pyrazole esters, provides a powerful and versatile toolkit for medicinal chemists.[3][4] These reactions, which enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high selectivity and functional group tolerance, are indispensable for late-stage diversification of drug candidates.[5]

This comprehensive guide provides detailed application notes and optimized protocols for the four most widely utilized palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—as applied to brominated pyrazole ester substrates. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage these powerful synthetic transformations.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and meticulous experimental approach. The following workflow provides a general framework for the protocols detailed in this guide.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[6][7] For brominated pyrazole esters, this reaction is invaluable for the synthesis of aryl- and heteroaryl-substituted pyrazoles.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a crucial role in activating the organoboron species for transmetalation.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Bromopyrazole-3-carboxylate with Phenylboronic Acid

Materials:

-

Ethyl 4-bromopyrazole-3-carboxylate

-

Phenylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 4-phenylpyrazole-3-carboxylate.

Data and Considerations

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling of brominated pyrazole esters.

| Substrate (Bromopyrazole) | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromopyrazole | Phenylboronic acid | Pd₂(dba)₃ (3.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [9] |

| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (3.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [9] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [10] |

| 4-Bromo-aminopyrazole | Styrylboronic acid | XPhos Pd G2 (cat.) | XPhos | K₂CO₃ | EtOH/H₂O | MW | Good | [11] |

Causality and Insights:

-

Ligand Choice: For challenging substrates like N-rich heterocycles, bulky and electron-rich phosphine ligands such as XPhos are often superior.[9] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[12]

-

Dehalogenation: A common side reaction, particularly with iodo- and bromopyrazoles, is protodeboronation of the boronic acid followed by hydrodehalogenation of the starting material.[11][13] Using bromopyrazoles over iodopyrazoles can reduce the propensity for this side reaction.[11]

-

Protecting Groups: For pyrazoles with an unprotected N-H, the reaction can sometimes be sluggish. While protection is an option, catalyst systems like those employing XPhos have shown good efficacy with unprotected substrates.[9]

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[14][15] This reaction is particularly useful for introducing vinyl groups onto the pyrazole core, which can serve as versatile handles for further synthetic transformations.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[16]

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol: Heck Coupling of Methyl 4-Bromopyrazole-1-carboxylate with Ethyl Acrylate

Materials:

-

Methyl 4-bromopyrazole-1-carboxylate

-

Ethyl acrylate

-

Pd(OAc)₂ (Palladium(II) acetate)

-

P(o-tolyl)₃ (Tri(o-tolyl)phosphine)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

Procedure:

-

In a Schlenk tube, dissolve methyl 4-bromopyrazole-1-carboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Add ethyl acrylate (1.5 mmol), triethylamine (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80 °C under an argon atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired product.

Data and Considerations

| Substrate (Bromopyrazole) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide (general) | Methyl Acrylate | Pd(OAc)₂ (0.1) | P(o-Tolyl)₃ (0.1) | TEA | Acetonitrile | Reflux | Good | [16] |

| Iodobenzene | Styrene | Pd-Schiff base complex | - | K₂CO₃ | DMF/H₂O | 80 | High | [4] |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ | DMF/H₂O | 80 | High | [15] |

Causality and Insights:

-

Alkene Choice: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[17]

-

Base: A hindered amine base like triethylamine is commonly used to neutralize the HBr generated during the reaction without competing as a nucleophile.[16]

-

Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the palladium-aryl group to the alkene, followed by syn-elimination of the palladium hydride, leading to the trans-alkene product as the major isomer.[16]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[18][19] This reaction is of immense value in drug discovery for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[18] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[3]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of Ethyl 4-Bromopyrazole-3-carboxylate with Morpholine

Materials:

-

Ethyl 4-bromopyrazole-3-carboxylate

-

Morpholine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 3 mol% Pd), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (1.4 mmol).

-

Add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol) and toluene (5 mL).

-

Add morpholine (1.2 mmol) via syringe.

-

Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the aminated product.

Data and Considerations

| Substrate (Bromopyrazole) | Amine | Catalyst (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Unprotected Bromoimidazole/pyrazole | Aniline | tBuBrettPhos Pd precat. | tBuBrettPhos | LHMDS | Toluene | RT | Moderate-Excellent | [20] |

| 1-Methyl-4-bromopyrazole (trityl protected) | Tritylamine | P4 ligand system | P4 | - | - | - | Clean formation | [21] |

| 4-Bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | [22] |

| Aryl Bromide (general) | Aniline | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [19] |

Causality and Insights:

-

Catalyst Inhibition: Nitrogen-containing heterocycles like pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[20] The use of very bulky and electron-rich ligands, such as tBuBrettPhos, can mitigate this issue by sterically discouraging the pyrazole nitrogen from coordinating to the palladium center.[20]

-

Base Selection: Strong, non-nucleophilic bases like cesium carbonate or sodium tert-butoxide are typically required. For sensitive substrates, milder organic bases like DBU are being explored in combination with specific ligand systems.[23]

-

Substrate Protection: While methods for unprotected pyrazoles exist, N-protection (e.g., with a trityl group) can sometimes lead to cleaner reactions and prevent side products.[21]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to alkynyl-substituted pyrazoles.[24][25] These products are valuable building blocks in medicinal chemistry and materials science.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[24] The copper co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center.[26]

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Protocol: Sonogashira Coupling of Ethyl 4-Bromopyrazole-3-carboxylate with Phenylacetylene

Materials:

-

Ethyl 4-bromopyrazole-3-carboxylate

-

Phenylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

DMF (N,N-Dimethylformamide, anhydrous)

Procedure:

-

To a Schlenk flask, add ethyl 4-bromopyrazole-3-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

-

Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl solution, then brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to yield the alkynylated pyrazole.

Data and Considerations

| Substrate (Halopyridine) | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | Varies | [26] |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | Good | [27] |

| 4-Bromo-5-(trifluoromethyl)pyrazole | Terminal Alkyne | - | Cu(I) | - | - | - | Challenging | [28] |

Causality and Insights:

-

Copper Co-catalyst: The role of CuI is to form a copper acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.[26] Copper-free Sonogashira protocols exist but may require different conditions.[25]

-

Base: An amine base like triethylamine serves both to deprotonate the alkyne and to neutralize the HX formed.[26]

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyrazole ring (such as a trifluoromethyl group) can sometimes make the Sonogashira coupling more challenging.[28]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of brominated pyrazole esters, enabling the synthesis of a vast array of derivatives for drug discovery and development. The choice of the specific coupling protocol—Suzuki-Miyaura, Heck, Buchwald-Hartwig, or Sonogashira—depends on the desired molecular scaffold. Success in these transformations is contingent upon a careful consideration of the interplay between the catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the pyrazole substrate. By understanding the underlying mechanistic principles and leveraging the optimized protocols presented in this guide, researchers can confidently and efficiently construct novel pyrazole-based molecules with high potential for therapeutic applications.

References

Sources

- 1. znaturforsch.com [znaturforsch.com]